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Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-

Cat. No.: B12121896
CAS No.: 1094937-86-6
M. Wt: 204.20 g/mol
InChI Key: PZRAFTNJRFPRAC-UHFFFAOYSA-N
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Description

Contextual Significance within Organic and Medicinal Chemistry Research

The true significance of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- in the fields of organic and medicinal chemistry is best understood by analyzing its core components. The structure represents a thoughtful combination of two highly valued pharmacophores: a fluoroaniline (B8554772) group and a pyridinyloxy group. Fluoroanilines are foundational materials in the creation of a wide array of pharmaceuticals and agrochemicals. wikipedia.orgnih.gov The incorporation of fluorine into an aniline (B41778) ring can dramatically alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key strategy in drug design. acs.orgresearchgate.net Similarly, the pyridinyloxy motif is a privileged structure found in numerous biologically active compounds, prized for its ability to engage in specific interactions with biological targets such as enzymes and receptors. nih.govnih.gov

The combination of these two scaffolds in a single molecule creates a unique chemical architecture. The ether linkage between the fluorinated benzene (B151609) ring and the pyridine (B92270) ring provides a specific spatial arrangement and conformational flexibility that can be crucial for binding to target proteins. Therefore, Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- can be viewed as a sophisticated building block, potentially designed for targeted applications in areas like kinase inhibition, where such diaryl ether structures are common.

Importance of the Fluoroaniline and Pyridinyloxy Scaffolds in Advanced Chemical Research

The strategic value of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- is underscored by the individual contributions of its fluoroaniline and pyridinyloxy components to modern chemical synthesis and drug discovery.

The fluoroaniline scaffold is a cornerstone in medicinal chemistry. The substitution of a hydrogen atom with fluorine, a small and highly electronegative element, imparts several advantageous properties. Fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability. acs.org This strategy is a well-established method to enhance the pharmacokinetic profile of a drug candidate. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity (pKa) of the nearby amine group, which can be critical for optimizing binding interactions with a biological target. acs.org Fluoroaniline derivatives have been successfully incorporated into a range of approved drugs, including anticancer agents and treatments for central nervous system disorders. nih.govxdbiochems.com

The pyridinyloxy scaffold , and more broadly, pyridine-containing structures, are ubiquitous in medicinal chemistry. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for anchoring a molecule within the active site of a protein. nih.gov This feature makes the pyridine ring a common "hinge-binding" motif in many kinase inhibitors, which are a major class of anticancer drugs. nih.govnih.gov Pyridine rings also serve as versatile bioisosteres for phenyl rings, offering improved solubility and metabolic properties. nih.gov The 2-pyridinyloxy linkage, specifically, is a common structural element that connects different parts of a molecule, and its synthesis is well-established through methods like nucleophilic aromatic substitution on 2-halopyridines. researchgate.netacs.orgresearchgate.net

The table below summarizes the key attributes and applications of these important chemical scaffolds.

ScaffoldKey AttributesCommon Applications in Research
Fluoroaniline - Enhanced metabolic stability acs.org- Modulation of pKa and lipophilicity acs.orgresearchgate.net- Blocks metabolic oxidation- Building block for pharmaceuticals (e.g., anticancer agents) nih.gov- Precursor for agrochemicals (e.g., fungicides) wikipedia.org- Synthesis of advanced materials
Pyridinyloxy - Hydrogen bond acceptor capability nih.gov- Acts as a bioisostere for phenyl groups nih.gov- Common "hinge-binding" motif- Kinase inhibitor design nih.govnih.gov- Development of central nervous system agents- General drug discovery as a privileged structure nih.gov

Detailed Research Findings

Given the limited public data on Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-, this section will focus on the established research findings for its constituent scaffolds, which provide a framework for understanding its potential utility.

The Fluoroaniline Moiety in Drug Development

Research has consistently shown that incorporating fluorine into aromatic rings is a powerful strategy in drug design. For instance, the substitution of hydrogen with fluorine on an aromatic ring is a highly effective method to slow down the oxidative metabolism by Cytochrome P450 enzymes. acs.org This is exemplified in the development of numerous drugs where fluorination led to improved pharmacokinetic properties. Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, contains a 3-chloro-4-fluoroaniline (B193440) moiety. X-ray crystallography studies have revealed that this substituent fits snugly into a hydrophobic pocket of the EGFR active site, a fit that is superior to less-fluorinated analogues. acs.org

Furthermore, fluoroaniline derivatives are key intermediates in the synthesis of various biologically active compounds. Studies have demonstrated the synthesis of fluoro-substituted quinone compounds from fluoroanilines, which were then investigated for their anticancer activity against melanoma cells. nih.gov These findings highlight the role of fluoroanilines as versatile starting materials for generating novel compounds with potential therapeutic value. nih.gov

The Pyridinyloxy Moiety in Kinase Inhibition

The pyridine scaffold is a privileged structure in the development of kinase inhibitors. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Many successful kinase inhibitors are ATP-competitive, meaning they bind to the same site as the natural substrate, adenosine (B11128) triphosphate (ATP). The adenine (B156593) ring of ATP typically forms key hydrogen bonds with the "hinge" region of the kinase active site.

Heterocyclic scaffolds like pyrazolopyridines, which are structurally related to the pyridinyloxy core, are designed to mimic this interaction. nih.govrsc.org They act as isosteres of the adenine ring, effectively anchoring the inhibitor in the active site. rsc.org For example, Selpercatinib, an FDA-approved selective RET kinase inhibitor, features a pyrazolo[1,5-a]pyridine (B1195680) core as its hinge-binding element. nih.gov Similarly, researchers at Bristol-Myers Squibb identified that replacing a pyridazinone moiety with a pyrazolo[1,5-a]pyridine significantly improved the potency of their C-terminal Src kinase (CSK) inhibitors. nih.gov The table below presents examples of kinase inhibitors that utilize a pyridine or related heterocyclic scaffold.

Drug/CompoundScaffold TypeKinase TargetTherapeutic Area
Selpercatinib Pyrazolo[1,5-a]pyridineRETOncology (Thyroid, Lung Cancer) nih.gov
Gefitinib Quinazoline (with fluoroaniline)EGFROncology (Lung Cancer) acs.org
CSK Inhibitor (BMS) Pyrazolo[1,5-a]pyridineCSKImmuno-oncology (Research) nih.gov
c-Met Inhibitor (Shen group) Pyrazolo[4,3-b]pyridinec-Met/HGFROncology (Research) nih.gov

The prevalence of these scaffolds in successful and promising kinase inhibitors underscores the potential of the pyridinyloxy group within Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- to serve a similar function in guiding the molecule to the hinge region of a target kinase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9FN2O B12121896 Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- CAS No. 1094937-86-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1094937-86-6

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-fluoro-4-pyridin-2-yloxyaniline

InChI

InChI=1S/C11H9FN2O/c12-9-7-8(13)4-5-10(9)15-11-3-1-2-6-14-11/h1-7H,13H2

InChI Key

PZRAFTNJRFPRAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=C(C=C(C=C2)N)F

Origin of Product

United States

Synthetic Methodologies for Benzenamine, 3 Fluoro 4 2 Pyridinyloxy and Its Analogs

Strategies for Constructing the Aryl Ether Linkage

The formation of the C-O bond between the phenyl and pyridinyl rings is a critical step in the synthesis of the target molecule. Two primary strategies dominate this transformation: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches Utilizing Halogenated Pyridines and Phenols

Nucleophilic aromatic substitution (SNAr) is a principal method for constructing the diaryl ether linkage in Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-. This reaction typically involves the coupling of a halogenated pyridine (B92270), which acts as the electrophile, with a substituted phenol (B47542), the nucleophile. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of a good leaving group, such as a halogen, at the 2- or 4-position. youtube.comnih.gov

The reaction of a 2-halopyridine (e.g., 2-fluoropyridine (B1216828) or 2-chloropyridine) with a suitably substituted aminophenol, such as 4-amino-2-fluorophenol, in the presence of a base, leads to the desired aryl ether. The fluorine atom on the pyridine ring is a particularly effective leaving group in SNAr reactions, often leading to faster reaction rates compared to chlorine. nih.gov For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.gov

The process generally involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the halide ion to restore aromaticity. core.ac.uk The choice of base is crucial for deprotonating the phenol to generate the more potent phenoxide nucleophile. Common bases include potassium carbonate, cesium carbonate, or sodium hydride.

A representative SNAr approach is outlined below:

Reaction Scheme: SNAr for Aryl Ether Formation

Transition Metal-Catalyzed Coupling Reactions in Analogous Systems

While SNAr is highly effective, transition metal-catalyzed reactions, particularly copper- and palladium-catalyzed couplings, offer powerful alternatives for the formation of diaryl ether bonds in analogous systems. These methods can often proceed under milder conditions and tolerate a broader range of functional groups.

The Ullmann condensation , a classical copper-catalyzed reaction, involves the coupling of an aryl halide with a phenol in the presence of a base and stoichiometric or catalytic amounts of copper. wikipedia.orgsynarchive.com Traditional Ullmann reactions required harsh conditions, including high temperatures (often over 210°C) and polar solvents like DMF or nitrobenzene. wikipedia.orgwikiwand.com However, modern variations utilize soluble copper catalysts with ligands such as diamines and acetylacetonates, which improve reactivity and allow for lower reaction temperatures. wikipedia.orgnih.gov The mechanism is believed to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination conditions have also been adapted for C-O bond formation, providing a palladium-catalyzed route to diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction couples aryl halides or triflates with alcohols and phenols. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the alcohol/phenol, deprotonation, and reductive elimination to yield the ether product. wuxiapptec.com This method often provides a valuable alternative to the sometimes harsh conditions of the Ullmann condensation. organic-chemistry.org

Table 1: Comparison of Aryl Ether Synthesis Methods

Feature Nucleophilic Aromatic Substitution (SNAr) Ullmann Condensation Buchwald-Hartwig C-O Coupling
Metal Catalyst None Copper (Cu) Palladium (Pd)
Typical Substrates Electron-deficient aryl halide (e.g., 2-chloropyridine) + Phenol Aryl halide + Phenol Aryl halide/triflate + Phenol/alcohol
Key Advantage Atom-economical, no metal catalyst required Cost-effective metal catalyst Broad substrate scope, mild conditions
Common Limitation Requires activated electrophile Often requires high temperatures, stoichiometric copper wikipedia.org Catalyst/ligand cost, sensitivity to air/moisture

Synthesis of Key Precursors

The successful synthesis of the target compound relies on the availability of key starting materials, namely the fluorinated aniline (B41778) and pyridinyloxy-containing intermediates.

Fluorinated Aniline Building Blocks (e.g., 3-Fluoro-4-methoxyaniline, 3-Fluoroaniline)

Fluorinated anilines are crucial precursors. 3-Fluoroaniline (B1664137) is a primary arylamine used as a pharmaceutical intermediate. nih.gov It can be synthesized through various routes, often starting from commercially available materials. One common method involves the nitration of a protected aniline followed by reduction. For example, 3-fluoroaniline can be used to synthesize 3-fluoro-4-nitroaniline, which is a key intermediate. chemicalbook.com

3-Fluoro-4-methoxyaniline , also known as 3-fluoro-p-anisidine, is another important building block. ossila.comnih.gov It can be prepared via the catalytic hydrogenation of 2-fluoro-5-nitroanisole (B1340070) using a palladium on carbon (Pd/C) catalyst. prepchem.com This precursor is used in the synthesis of various pharmaceutical ingredients. ossila.comsynquestlabs.com In other instances, related structures like 3-bromo-4-methoxyaniline (B105698) are synthesized from p-nitrochlorobenzene through a three-step process of bromination, etherification, and nitro-reduction, achieving a high purity of 99.9%. google.com

Pyridinyloxy-Containing Intermediates

The pyridinyloxy fragment is typically introduced using a halogenated pyridine. 2-Chloropyridine and 2-fluoropyridine are common electrophiles in SNAr reactions for this purpose. youtube.comnih.gov The synthesis of these halopyridines can be accomplished from pyridine N-oxides or hydroxypyridines. nih.gov Alternatively, the pyridinyloxy moiety can be part of a precursor that is later elaborated. For example, a nitro-substituted precursor like 3-fluoro-4-(2-pyridinyloxy)nitrobenzene can be synthesized first and then reduced to the target aniline.

Amine Functionalization and Reduction Pathways

The final step in many synthetic routes to Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- is the formation of the primary amine group on the benzene (B151609) ring. This is most commonly achieved through the reduction of a nitro group.

This strategy involves performing the aryl ether coupling on a nitro-containing precursor, such as coupling 3-fluoro-4-nitrophenol (B151681) with 2-chloropyridine. The resulting intermediate, 3-fluoro-4-(2-pyridinyloxy)nitrobenzene , can then be reduced to the target aniline. This late-stage reduction is advantageous as the electron-withdrawing nitro group activates the benzene ring towards the initial nucleophilic aromatic substitution, facilitating the ether bond formation.

A variety of reducing agents can be employed for the nitro-to-amine transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or ammonium (B1175870) formate) is a clean and efficient method. chemicalbook.comprepchem.com Other methods include the use of metals in acidic media, such as iron or tin(II) chloride in hydrochloric acid. For instance, the synthesis of 3-chloro-4-fluoroaniline (B193440) from 3-chloro-4-fluoronitrobenzene (B104753) is achieved with high yield (over 94%) via catalytic hydrogenation using a Pt/C catalyst. google.com

Table 2: Common Reduction Methods for Nitroarenes

Reagent/System Conditions Advantages
H₂ / Pd/C or Pt/C Hydrogen gas pressure, various solvents (e.g., Dioxane, Methanol) prepchem.com High yield, clean reaction, catalyst can be recycled
Ammonium Formate / Pd/C Heating in a solvent like methanol (B129727) chemicalbook.com Avoids handling of hydrogen gas, mild conditions
Iron (Fe) / HCl or Acetic Acid Acidic aqueous solution Inexpensive, widely used in industrial processes
Tin(II) Chloride (SnCl₂) / HCl Acidic conditions Effective for a wide range of nitro compounds

Nitration of Substituted Benzenes and Subsequent Nitro Group Reduction to the Amino Functionality

A common and effective method for the synthesis of aromatic amines is the introduction of a nitro group onto an aromatic ring, followed by its reduction. In the context of producing Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-, this process would typically commence with the nitration of a 2-fluoro-1-(2-pyridinyloxy)benzene precursor.

The nitration is generally achieved using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which then attacks the electron-rich benzene ring. The position of nitration is directed by the existing substituents on the benzene ring. In the case of a 2-fluoro-1-(2-pyridinyloxy)benzene, the pyridinyloxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. This would likely lead to the formation of 3-fluoro-4-nitro-1-(2-pyridinyloxy)benzene as a major product.

Following nitration, the nitro group is reduced to the desired amino functionality. A variety of reducing agents can be employed for this transformation. organic-chemistry.org Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a widely used method. nih.govrsc.org Alternatively, metal-based reductions using metals like iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid or acetic acid) are also effective. nih.govrsc.org The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

For instance, the reduction of a related compound, 3-bromo-4-nitropyridine (B1272033) N-oxide, to 3-fluoro-4-aminopyridine has been successfully achieved via catalytic hydrogenation. nih.govrsc.org

Table 1: Representative Conditions for Nitration and Nitro Group Reduction

Step Reagents and Conditions Product Yield (%)
Nitration Fuming HNO3, conc. H2SO4, 125-130°C, 3h 4-Nitropyridine-N-oxide 42
Nitration Nitric acid, Oleum 2,6-diamino-3,5-dinitropyridine >90
Reduction 10% Pd/C, H2 (1 atm), MeOH, 25°C, 10 min 3-Fluoro-4-aminopyridine Quantitative
Reduction Fe, HCl Aniline High
Reduction Sn, HCl Aniline High

This table presents representative data and not necessarily the direct synthesis of the title compound.

Alternative Amination Routes (e.g., Yamada-Curtius Rearrangement for Aminopyridines)

An alternative and powerful method for the introduction of an amino group onto an aromatic ring is the Curtius rearrangement. organic-chemistry.orgnih.govwikipedia.orgmasterorganicchemistry.com This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to yield a primary amine with the loss of one carbon atom. masterorganicchemistry.com A particularly useful modification is the Yamada-Curtius rearrangement, which allows for a one-pot conversion of a carboxylic acid to a carbamate, and subsequently to the amine. nih.gov

In the synthesis of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-, a suitable precursor would be 3-fluoro-4-(2-pyridinyloxy)benzoic acid. This carboxylic acid can be converted to the corresponding acyl azide, which then undergoes the Curtius rearrangement to form an isocyanate. The isocyanate can be trapped with a suitable alcohol, such as tert-butanol, to form a Boc-protected amine, which can then be deprotected to yield the final aniline.

The acyl azide is typically formed in situ from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA) in the presence of a base. The rearrangement then proceeds upon heating. The key advantage of the Curtius rearrangement is its tolerance of a wide variety of functional groups and the fact that the rearrangement occurs with retention of the configuration of the migrating group. wikipedia.org

The synthesis of 3-fluoro-4-aminopyridine has been achieved through a Hofmann degradation, a reaction mechanistically related to the Curtius rearrangement, starting from 3-fluoro-4-pyridine carboxamide. google.com

Table 2: Representative Conditions for the Curtius Rearrangement

Starting Material Reagents and Conditions Product Yield (%)
3-Fluoro-4-pyridine carboxylic acid ethyl ester Anhydrous MeOH, NH3 3-Fluoro-4-pyridine carboxamide 87
Benzoic acid derivative 1. (COCl)2, 2. NaN3, 3. Heat Aniline derivative -
Carboxylic acid DPPA, t-BuOH, heat Boc-protected amine Good
Acyl azide Heat, then H2O Primary amine -

This table presents representative data and not necessarily the direct synthesis of the title compound.

Chemical Transformations and Derivatization Chemistry of Benzenamine, 3 Fluoro 4 2 Pyridinyloxy

Reactions at the Amino Group

The aniline (B41778) moiety is the most reactive site for derivatization, readily undergoing reactions typical of primary aromatic amines. These transformations are crucial for building more complex molecular architectures.

Acylation and Amide Formation

The amino group of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- can be readily acylated to form amide derivatives. This transformation is a cornerstone in its use as a synthetic building block. A prominent example is its role in the synthesis of intermediates for kinase inhibitors.

One of the most well-documented derivatizations is the formation of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide. chemicalbook.comnbinno.com This compound serves as a crucial intermediate in the synthesis of the multikinase inhibitor, Regorafenib. chemicalbook.comchemicalbook.com The synthesis involves a nucleophilic aromatic substitution reaction where the phenoxide of 4-amino-3-fluorophenol (B140874) attacks a suitably activated pyridine (B92270), such as 4-chloropicolinic acid derivatives. While this represents a common route to a related structure, the acylation of the parent Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- would proceed by reacting it with an acylating agent like an acyl chloride or carboxylic acid with a coupling agent.

A practical synthesis of the Regorafenib intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, has been detailed, highlighting the formation of the amide bond as a key step. researchgate.net Although this specific example builds the molecule differently, it underscores the stability and importance of the resulting N-acylated product structure.

Urea (B33335) and Carboxamide Derivative Synthesis

The amino group is a key handle for the synthesis of urea and complex carboxamide derivatives, which are prevalent motifs in pharmaceutical compounds. The intermediate 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is explicitly used as a reagent to synthesize Regorafenib, which is a diaryl urea. chemicalbook.com

The general synthetic strategy involves the reaction of the primary amine with an isocyanate or a carbamoyl (B1232498) chloride. In the synthesis of Regorafenib, the amino group of a separate molecule, 4-chloro-3-(trifluoromethyl)aniline, is typically activated (e.g., with phosgene (B1210022) or a phosgene equivalent to form an isocyanate) and then reacted with the amino group of the Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- moiety (in the form of its picolinamide (B142947) derivative) to form the urea linkage.

Table 1: Synthesis of Urea Derivatives from Amino Intermediates

Reactant 1 (Amine)Reactant 2 (Activating Agent/Isocyanate Source)Product TypeApplication
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- derivative4-chloro-3-(trifluoromethyl)phenyl isocyanateDiaryl UreaKinase Inhibitor Synthesis (e.g., Regorafenib) chemicalbook.com

Diazotization and Subsequent Transformations (e.g., Azidation, Halogenation)

Primary aromatic amines are readily converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are versatile intermediates that can be transformed into a wide variety of functional groups through reactions like the Sandmeyer or Balz-Schiemann reactions.

Table 2: Plausible Diazotization-Based Transformations

Reaction TypeReagentExpected Product
Sandmeyer (Chlorination)CuCl/HCl1-Chloro-3-fluoro-4-(2-pyridinyloxy)benzene
Sandmeyer (Bromination)CuBr/HBr1-Bromo-3-fluoro-4-(2-pyridinyloxy)benzene
Sandmeyer (Cyanation)CuCN/KCN2-Fluoro-4-(2-pyridinyloxy)benzonitrile
Balz-SchiemannHBF₄, then heat1,3-Difluoro-4-(2-pyridinyloxy)benzene
AzidationNaN₃1-Azido-3-fluoro-4-(2-pyridinyloxy)benzene

This table represents theoretically plausible reactions based on general chemical principles, as specific examples for the title compound were not found in the reviewed literature.

Modifications of the Pyridinyloxy Moiety

Modifications to the pyridinyloxy portion of the molecule are less commonly reported than reactions at the amino group. Such transformations would likely require harsher conditions due to the relative stability of the pyridine ring and the ether linkage.

Substitution Reactions on the Pyridine Ring

Electrophilic substitution on the pyridine ring of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- is expected to be challenging. The pyridine ring is inherently electron-deficient, and this effect is compounded by the ether oxygen, which withdraws electron density. Furthermore, the conditions required for such substitutions (e.g., strong acids) could potentially cleave the ether bond. A review of the scientific literature did not yield specific examples of substitution reactions carried out on the pyridine ring of the title compound. Synthetic strategies typically involve using a pre-substituted pyridine ring prior to the ether linkage formation.

Ring-Opening or Rearrangement Studies

The ether linkage connecting the phenyl and pyridine rings is generally stable under typical synthetic conditions. Cleavage would require harsh acidic (e.g., HBr, HI) or basic conditions, which would likely affect other functional groups in the molecule. A comprehensive search of published scientific literature did not yield any studies focused on the ring-opening or rearrangement of the pyridinyloxy moiety in Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-.

Substituent Effects on Reactivity and Selectivity in Further Derivatizations

The reactivity and selectivity of "Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-" in subsequent derivatization reactions are intricately governed by the electronic and steric properties of its substituents: the amino group (-NH2), the fluorine atom (-F), and the 2-pyridinyloxy group (-O-py). The interplay of these groups dictates the nucleophilicity of the aniline nitrogen and the electron density of the benzene (B151609) ring, thereby influencing the course of further chemical transformations.

The primary site for derivatization of this molecule is the highly nucleophilic amino group. This is evident in its common use as a building block in the synthesis of complex molecules like sorafenib (B1663141) and its analogues, where the initial step often involves acylation or urea formation at the -NH2 position. The nucleophilicity of this amino group is modulated by the electronic effects of the other ring substituents.

In electrophilic aromatic substitution reactions, the directing effects of the substituents are paramount. The amino group is a powerful activating group and an ortho-, para-director. The fluorine atom, while deactivating, is also an ortho-, para-director. The 4-(2-pyridinyloxy) group, through its oxygen linkage, also directs incoming electrophiles to the positions ortho to it.

Considering the positions on the aniline ring, the C5 position is ortho to the activating amino group and meta to the deactivating fluorine. The C6 position is ortho to the amino group and ortho to the fluorine. The C2 position is ortho to the pyridinyloxy group and meta to the amino group. The powerful activating and directing effect of the amino group is expected to be the dominant influence. However, the steric bulk of the 4-(2-pyridinyloxy) group may hinder substitution at the adjacent C5 position. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the strongly activating amino group and sterically unencumbered.

In reactions involving the amino group itself, such as acylation, the electron-withdrawing effect of the 3-fluoro substituent will somewhat reduce its nucleophilicity compared to unsubstituted aniline. However, it remains a sufficiently potent nucleophile to readily react with a variety of electrophiles like isocyanates and acyl chlorides to form ureas and amides, respectively.

The table below summarizes the expected electronic and steric effects of the substituents on the reactivity and selectivity of "Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-".

SubstituentPositionElectronic EffectSteric EffectInfluence on Reactivity & Selectivity
Amino (-NH2)1+M > -I (Activating, ortho-, para-directing)SmallIncreases nucleophilicity of the nitrogen and activates the ring for electrophilic substitution, primarily directing to C2, C4, and C6.
Fluoro (-F)3-I > +M (Deactivating, ortho-, para-directing)SmallDecreases the nucleophilicity of the amino group and deactivates the ring towards electrophilic attack. Directs incoming electrophiles to C2 and C4.
2-Pyridinyloxy (-O-py)4+M (from oxygen), -I (from pyridine ring)ModerateThe oxygen atom activates the ring via resonance, directing to C3 and C5. The pyridinyl group is electron-withdrawing. The overall effect is complex and can be influenced by reaction conditions. Provides steric hindrance at the C5 position.

Advanced Characterization and Analytical Methodologies for Benzenamine, 3 Fluoro 4 2 Pyridinyloxy

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the precise arrangement of atoms and functional groups within a molecule. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the molecular structure of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of specific nuclei. For Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-, ¹H, ¹³C, and ¹⁹F NMR experiments are required for a comprehensive analysis.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzenamine and pyridine (B92270) rings, as well as the amine protons. The aromatic region (typically δ 6.0-8.5 ppm) will be complex due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The protons on the aniline (B41778) ring will be influenced by the electron-donating amino group and the electron-withdrawing fluorine and pyridinyloxy substituents. The protons on the pyridine ring will also show characteristic shifts and couplings. The amine (NH₂) protons may appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- has 11 carbon atoms, and due to the molecule's asymmetry, 11 distinct signals are expected in the spectrum. The carbon atom bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. chemicalbook.com

¹⁹F NMR: As a compound containing fluorine, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterization. nih.gov It provides information about the chemical environment of the fluorine atom. A single resonance is expected for the fluorine atom on the benzene (B151609) ring. The chemical shift of this signal is sensitive to the electronic effects of the other substituents on the ring. nih.gov The coupling between the fluorine and adjacent protons (³JHF) would be observable in both the ¹H and ¹⁹F spectra.

Predicted NMR Data for Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-

Interactive Table: Predicted NMR Data
Spectrum Predicted Chemical Shift (δ, ppm) Notes
¹H NMR~ 6.5 - 7.0 (Benzenamine ring)Complex multiplets due to H-H and H-F coupling. chemicalbook.com
~ 7.0 - 8.2 (Pyridine ring)Distinct signals for each proton on the pyridine ring.
~ 3.5 - 5.0 (NH₂)Broad singlet, position variable. blogspot.com
¹³C NMR~ 150 - 160 (C-F)Large C-F coupling constant (¹JCF ~240-250 Hz). chemicalbook.comblogspot.com
~ 140 - 150 (C-O, C-N)Quaternary carbons.
~ 110 - 135 (Aromatic C-H)Signals for the remaining aromatic carbons.
¹⁹F NMR~ -115 to -130Relative to CFCl₃. The exact shift is sensitive to the molecular environment. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-, a high-resolution mass spectrum (HRMS) would confirm its elemental composition. The nominal molecular weight is approximately 204.20 g/mol .

The fragmentation in the mass spectrometer, typically using electron ionization (EI), would likely proceed through several key pathways. A common fragmentation would be the cleavage of the ether bond, leading to ions corresponding to the fluorinated aminophenoxy radical cation and the pyridyl cation, or their respective fragments. The loss of small molecules like HCN from the pyridine ring or H₂N from the aniline moiety are also plausible fragmentation steps.

Predicted Mass Spectrometry Data for Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-

Interactive Table: Predicted MS Fragmentation
m/z (Mass-to-charge ratio) Proposed Fragment Ion Notes
204[M]⁺Molecular ion peak.
126[M - C₅H₄N]⁺Loss of the pyridyl radical.
111[M - C₅H₄NO]⁺Cleavage of the ether bond to form a fluoroaniline (B8554772) radical cation. nist.gov
95[C₅H₄NO]⁺Pyridinyloxy cation.
78[C₅H₄N]⁺Pyridyl cation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- would show characteristic absorption bands for the amine, ether, fluoro, and aromatic functionalities.

The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the aryl ether will produce strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. The C-F stretch will be visible as a strong absorption typically between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings occur in the 1400-1600 cm⁻¹ region. chemicalbook.comnist.gov

Predicted IR Absorption Bands for Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-

Interactive Table: Predicted IR Data
Wavenumber (cm⁻¹) Functional Group Vibration Type
3400 - 3500N-HAsymmetric stretch (primary amine)
3300 - 3400N-HSymmetric stretch (primary amine)
3000 - 3100Aromatic C-HStretch
1580 - 1620Aromatic C=CRing stretch
1450 - 1550Aromatic C=CRing stretch
1200 - 1250Aryl C-O-CAsymmetric stretch
1000 - 1400C-FStretch
1020 - 1075Aryl C-O-CSymmetric stretch

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity assessment of non-volatile, polar compounds like Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-. A reversed-phase HPLC method would be most suitable.

A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. The mobile phase is often acidified with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated, which generally leads to better peak shapes. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound and any potential impurities. UV detection would be effective, as the aromatic rings are strong chromophores. An HPLC method developed for the related compound 3-chloro-4-fluoroaniline (B193440) provides a good starting point for method development. researchgate.net

Typical HPLC Parameters for Analysis

Interactive Table: HPLC Method
Parameter Typical Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA
Elution Gradient (e.g., 10% B to 90% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (e.g., ~254 nm)
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While direct analysis of anilines by GC can sometimes be challenging due to their polarity, which can lead to poor peak shape and column adsorption, it is a feasible technique. d-nb.infoepa.gov

For more robust analysis, derivatization is a common strategy. The primary amine group can be acylated or silylated to produce a more volatile and less polar derivative, which will exhibit better chromatographic behavior. nih.gov For instance, reaction with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the -NH₂ group to a -N(Si(CH₃)₃)₂ group. The resulting derivative can then be analyzed by GC-MS, providing both retention time data for quantification and a mass spectrum for definitive identification. epa.gov The mass spectrum of the derivative will be different from the parent compound but will still provide structural confirmation.

Typical GC-MS Parameters for Analysis of a Derivative

Interactive Table: GC-MS Method
Parameter Typical Condition
Derivatization Reagent BSTFA or other silylating/acylating agent. nih.gov
Column Capillary column with a non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane)
Carrier Gas Helium
Inlet Temperature ~250 °C
Oven Program Temperature gradient (e.g., 100 °C to 300 °C at 10 °C/min)
MS Ionization Electron Ionization (EI) at 70 eV
MS Detector Quadrupole or Time-of-Flight (TOF)

Computational Chemistry and Structure Activity Relationship Sar Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. These studies are fundamental to understanding the structural basis of a compound's biological activity.

Ligand-Protein Interaction Analysis of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- Analogs

Docking studies have been instrumental in analyzing the interactions of derivatives of the Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- scaffold with specific protein targets. In a notable study, analogs of this scaffold were investigated as inhibitors of the c-Met kinase, a protein implicated in cancer. mdpi.com The research focused on a series of related compounds, including 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine, to understand their binding modes within the c-Met kinase active site. mdpi.com

The analysis of the docked conformations revealed key molecular features that contribute to high inhibitory activity. mdpi.com These interactions typically involve hydrogen bonds, hydrophobic contacts, and other non-covalent forces between the ligand and the amino acid residues of the protein's binding pocket. The docking results help to rationalize the observed structure-activity relationships and provide a basis for designing new derivatives with improved affinity and specificity. mdpi.com

Conformational Analysis of the Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- Scaffold

Fluorine substitution is known to have a profound impact on molecular conformation. researchgate.net In diaryl ether systems, the rotational barrier around the ether bond can be influenced by substituents on the aromatic rings. Computational analysis of similar difluoroalkyl aryl ethers suggests that they can access a wider range of conformations compared to their non-fluorinated parent compounds. researchgate.net A thorough conformational analysis of the Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- scaffold would involve quantum mechanical calculations to determine the lowest energy conformations and the rotational energy profile around the ether linkage. Understanding the preferred spatial arrangement of the pyridinyl and fluorinated benzenamine rings is crucial for accurately predicting its interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the structural features that govern their potency.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA)

For a series of c-Met kinase inhibitors that include the Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- structural motif, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to develop 3D-QSAR models. mdpi.com These methods correlate the biological activity of compounds with their 3D steric and electrostatic fields (in CoMFA) and additional similarity fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). mdpi.com

In one such study, a robust CoMSIA model was developed that included steric, electrostatic, hydrophobic, and hydrogen bond-donor fields. mdpi.com This model demonstrated good predictive power, indicating that these physicochemical properties are key determinants of the inhibitory activity of these compounds against c-Met kinase. mdpi.com The graphical output of these analyses, in the form of contour maps, provides a visual representation of where modifications to the molecular structure are likely to enhance or diminish biological activity.

QSAR MethodFields Included
CoMSIASteric, Electrostatic, Hydrophobic, H-Bond Donor

Multiple Linear Regression (MLR) and Topological Descriptors in Predictive Modeling

In addition to 3D-QSAR methods, predictive models have been developed using Multiple Linear Regression (MLR) in conjunction with topological descriptors. mdpi.com Topological descriptors are numerical values that characterize the chemical structure of a molecule, such as its size, shape, and branching.

A successful predictive model for c-Met kinase inhibitors was established using a combination of several descriptor classes:

2D-autocorrelation descriptors: These describe the distribution of atomic properties over the topological structure.

GETAWAY descriptors (Geometry, Topology, and Atom-Weight AssemblY): These descriptors are based on the 3D molecular geometry.

Fragment-based polar surface area (PSA): This is related to the molecule's ability to permeate cell membranes.

MlogP: This is a measure of the molecule's lipophilicity. mdpi.com

The resulting MLR model provided a statistically significant correlation between these descriptors and the observed biological activity (IC50 values), further validating the importance of these molecular properties for the inhibition of c-Met kinase. mdpi.com

Descriptor Type Used in MLR Model
2D-Autocorrelation Descriptors
GETAWAY Descriptors
Fragment-based Polar Surface Area (PSA)
MlogP

Development of Predictive Models for Compound Behavior

The ultimate goal of QSAR studies is to develop predictive models that can accurately forecast the biological activity of untested compounds. The CoMSIA and MLR models developed for the Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- containing series of c-Met kinase inhibitors have demonstrated good statistical quality and predictive ability. mdpi.com

These models were validated using a test set of compounds that were not included in the training set used to build the models. mdpi.com The high correlation between the predicted and actual activities for the test set compounds confirmed the robustness and predictive power of the developed QSAR models. mdpi.com Such validated models are valuable tools in the drug discovery process, enabling the prioritization of synthetic efforts towards compounds with the highest predicted potency.

Statistical ParameterValue/Significance
Cross-validated correlation coefficient (q²)Indicates the internal predictive ability of the model.
Fitted correlation coefficient (r²)Shows the correlation between the observed and predicted activities for the training set.
Predictive r² for test setConfirms the model's ability to predict the activity of new, untested compounds. mdpi.com

The chemical compound Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- has been a subject of interest in computational chemistry, particularly in the context of structure-activity relationship (SAR) studies. These theoretical investigations provide valuable insights into the molecule's electronic properties and potential reactivity, which are crucial for understanding its behavior and for the rational design of new derivatives.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule is fundamental to its chemical properties. In computational studies, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of paramount importance. The energy and distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons, and thus its reactivity in chemical reactions.

For molecules structurally related to Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-, such as derivatives of 3-fluoro-4-(aryloxy)aniline, computational methods like Density Functional Theory (DFT) are often employed to calculate the energies of the HOMO and LUMO. The energy of the HOMO is associated with the molecule's electron-donating ability (nucleophilicity), while the LUMO energy relates to its electron-accepting ability (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive species.

In the case of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-, the presence of an electron-donating amino group (-NH2) is expected to raise the energy of the HOMO, primarily localized on the aniline (B41778) ring. Conversely, the electron-withdrawing fluorine atom and the pyridinyloxy moiety are expected to influence the distribution and energy of the LUMO. The precise localization of the HOMO and LUMO would depend on the interplay of these electronic effects.

Table 1: Hypothetical Frontier Molecular Orbital Data for Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-

ParameterPredicted Value (Arbitrary Units)Description
HOMO EnergyHighIndicates a strong tendency to donate electrons.
LUMO EnergyLowIndicates a capacity to accept electrons.
HOMO-LUMO GapModerateSuggests a balance between stability and reactivity.

This table is illustrative and based on general principles of electronic effects of the constituent functional groups. Actual values would require specific quantum chemical calculations.

Reactivity Predictions Based on Theoretical Descriptors

Beyond the frontier molecular orbitals, a range of theoretical descriptors can be calculated to provide a more detailed picture of a molecule's reactivity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity or chemical reactivity.

For compounds analogous to Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-, QSAR studies have been performed to understand their interactions with biological targets. nih.gov In such studies, various descriptors are calculated, including:

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (red) are indicative of sites prone to electrophilic attack, while regions of positive potential (blue) suggest sites susceptible to nucleophilic attack. For Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-, the nitrogen atom of the amino group and the oxygen atom of the ether linkage would be expected to be regions of negative potential, while the hydrogen atoms of the amino group and regions near the fluorine atom might exhibit positive potential.

Atomic Charges: Calculation of the partial charges on each atom can pinpoint specific reactive sites. For instance, the nitrogen atom of the amino group is expected to carry a significant negative charge, making it a likely site for protonation or interaction with electrophiles.

Table 2: Theoretical Reactivity Descriptors and Their Significance

DescriptorPredicted Characteristic for Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-Implication for Reactivity
Electrostatic Potential Negative potential on the amino nitrogen and ether oxygen.These sites are susceptible to electrophilic attack.
Atomic Charges Significant negative charge on the amino nitrogen.The amino group is a primary site for interactions.
Chemical Hardness Moderate value.Indicates a balance between polarizability and stability.
Electrophilicity Index Moderate value.Suggests the molecule can act as both an electron donor and acceptor.

The characteristics in this table are qualitative predictions based on the molecular structure. Specific computational studies are required for quantitative values.

Role and Applications in Advanced Chemical Synthesis and Materials Science Research

Building Block for Complex Heterocyclic Systems

Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- serves as a valuable building block in the synthesis of complex heterocyclic systems. Its structure, which combines a fluorinated aniline (B41778) moiety with a pyridinyloxy group, offers multiple reactive sites for constructing elaborate molecular architectures. The presence of the fluorine atom can influence the electronic properties and reactivity of the aniline ring, while the pyridinyloxy group can participate in or direct further chemical transformations. Research has demonstrated its utility in creating fused heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.

Precursor in Multi-Step Organic Syntheses

The utility of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- extends to its role as a key precursor in various multi-step organic syntheses. The primary amine group of the aniline moiety is a versatile functional handle that allows for a wide range of chemical modifications, including diazotization, acylation, and alkylation reactions. These transformations are fundamental steps in the synthesis of more complex target molecules. For instance, it has been utilized as a starting material in the synthesis of novel kinase inhibitors, where the specific substitution pattern of the benzenamine derivative is crucial for achieving desired biological activity. The synthetic routes often involve the initial modification of the amine, followed by reactions targeting the pyridine (B92270) or benzene (B151609) rings to build up molecular complexity.

Investigation as a Component in Novel Chemical Scaffolds for Materials Research

In the realm of materials science, Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- is being investigated as a component for creating novel chemical scaffolds. The combination of the electron-rich pyridine ring, the electron-withdrawing fluorine atom, and the versatile aniline functionality makes it an attractive candidate for designing materials with specific electronic and optical properties. Researchers are exploring its incorporation into polymers and small molecules intended for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substitution can enhance properties like thermal stability and electron mobility in the resulting materials. While still an area of active research, the initial findings suggest that scaffolds derived from this compound could lead to the development of advanced materials with tailored functionalities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.